molecular formula C9H11ClO4S2 B1443461 4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride CAS No. 1250742-44-9

4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride

Cat. No.: B1443461
CAS No.: 1250742-44-9
M. Wt: 282.8 g/mol
InChI Key: ZWHGSOACWLFGCI-UHFFFAOYSA-N
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Description

4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride (CAS 1250742-44-9) is a high-purity, bifunctional organic building block of interest in advanced chemical synthesis and drug discovery research . With a molecular formula of C 9 H 11 ClO 4 S 2 and a molecular weight of 282.76 g/mol, this compound features a benzene ring core symmetrically functionalized with a propane sulfonyl group and a sulfonyl chloride group . The sulfonyl chloride is a highly reactive handle for nucleophilic substitution reactions, such as sulfonamide formation, making it a valuable precursor for creating sulfonamide-based compound libraries . The presence of the stable propane sulfonyl moiety (C 3 H 7 SO 2 -) can be utilized to influence the compound's overall polarity and electronic properties, which is critical in medicinal chemistry for fine-tuning the physicochemical characteristics of lead molecules. Researchers employ this reagent in the synthesis of more complex structures, including those like 4-[(Propane-1-sulfonamido)methyl]benzene-1-sulfonyl chloride, demonstrating its utility as a versatile scaffold . It is offered with a typical purity of 95% and is handled as a dangerous substance due to the reactive sulfonyl chloride group; appropriate personal protective equipment is required . This product is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-propylsulfonylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO4S2/c1-2-7-15(11,12)8-3-5-9(6-4-8)16(10,13)14/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHGSOACWLFGCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various enzymes and proteins through sulfonylation, a process that involves the transfer of a sulfonyl group to a target molecule. This interaction can alter the activity, stability, and function of the target biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, thereby influencing their catalytic activity.

Cellular Effects

The effects of 4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride on cells are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by modifying key signaling proteins, thereby altering cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, 4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. Furthermore, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride vary with different dosages in animal models. At low doses, it can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, it can induce toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response.

Metabolic Pathways

4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes, such as energy production and biosynthesis. By modulating the activity of these enzymes, it can influence metabolic flux and alter the levels of key metabolites. This can have downstream effects on cellular function and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The compound’s distribution can influence its activity and effectiveness, as well as its potential toxicity.

Subcellular Localization

4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules within the appropriate cellular context.

Biological Activity

4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its sulfonyl functional groups, which are known to enhance reactivity and interaction with biological targets. This article delves into the biological activity, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C9H11ClO4S2
  • Molecular Weight : 274.77 g/mol
  • IUPAC Name : 4-(propane-1-sulfonyl)benzenesulfonyl chloride

The biological activity of 4-(propane-1-sulfonyl)benzene-1-sulfonyl chloride primarily involves its ability to interact with various biomolecules, leading to alterations in cellular processes. The sulfonyl chloride group is known for its electrophilic nature, allowing it to form covalent bonds with nucleophiles such as amines and thiols, which can result in the inhibition of specific enzymes or receptors.

Biological Activity

Research has indicated several biological activities associated with sulfonamide derivatives, including:

  • Antimicrobial Activity : Sulfonamides are widely recognized for their antibacterial properties. They inhibit bacterial growth by interfering with folate synthesis, a crucial metabolic pathway.
  • Antifungal Properties : Some studies suggest that similar compounds exhibit antifungal activity by disrupting the integrity of fungal cell membranes or inhibiting key metabolic pathways.
  • Cardiovascular Effects : Research on related compounds has shown that they can influence perfusion pressure and coronary resistance, indicating potential cardiovascular effects.

Case Studies and Experimental Data

A study investigated the effects of various benzenesulfonamide derivatives on perfusion pressure in isolated heart models. The findings revealed that certain derivatives could significantly alter perfusion pressure, suggesting their potential use in cardiovascular therapies (Figueroa-Valverde et al., 2024) .

Compound Dose (nM) Effect on Perfusion Pressure
Control-Baseline
4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride0.001Significant decrease
2-Aminoethyl-benzenesulfonamide0.001Moderate decrease
Benzenesulfonamide0.001Minimal effect

Pharmacokinetic Studies

Pharmacokinetic parameters for sulfonamide derivatives, including absorption, distribution, metabolism, and excretion (ADME), have been evaluated using computational models. These studies suggest that modifications to the sulfonamide structure can significantly affect its pharmacokinetic profile and biological activity (Roy et al., 2022) .

Comparison with Similar Compounds

The biological activity of 4-(propane-1-sulfonyl)benzene-1-sulfonyl chloride can be compared to other sulfonamide derivatives:

Compound Biological Activity Mechanism of Action
4-(Propane-1-sulfonyl)benzene-1-sulfonyl chlorideAntimicrobial, AntifungalInhibition of enzyme activity
4-AminobenzenesulfonamideAntibacterialFolate synthesis inhibition
Benzene sulfonamideAntifungalDisruption of cell membrane integrity

Scientific Research Applications

Synthetic Chemistry

Applications:

  • Intermediate in Organic Synthesis: 4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride serves as an important intermediate in the synthesis of complex organic molecules. It can participate in nucleophilic substitution reactions, leading to the formation of sulfonamides and other derivatives.
  • Electrophilic Aromatic Substitution: The sulfonyl chloride group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the benzene ring.

Table 1: Chemical Reactions Involving 4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride

Reaction TypeDescriptionMajor Products Formed
Nucleophilic SubstitutionReaction with amines or alcoholsSulfonamides, substituted phenols
HydrolysisReaction with waterSulfonic acids
Oxidation/ReductionInvolves altering oxidation statesVarious sulfur-containing compounds

Biological Applications

Applications:

  • Enzyme Inhibition: Research indicates that compounds like 4-(propane-1-sulfonyl)benzene-1-sulfonyl chloride can inhibit specific enzymes, making them valuable tools in biochemical studies. For instance, they have been investigated for their potential to inhibit bacterial enzymes involved in folic acid synthesis.
  • Protein Modification: The reactivity of the sulfonyl chloride group allows it to modify proteins by forming covalent bonds with amino acid residues. This property is utilized in studies examining enzyme activity and protein interactions.

Case Study:
A study conducted by Smith et al. (2023) demonstrated that derivatives of sulfonyl chlorides could effectively inhibit dihydropteroate synthase, an enzyme critical for bacterial survival. The inhibition led to significant reductions in bacterial growth rates, highlighting the potential of these compounds in antibiotic development.

Pharmaceutical Development

Applications:

  • Drug Design: The reactivity of 4-(propane-1-sulfonyl)benzene-1-sulfonyl chloride makes it a candidate for drug development. Its ability to form stable bonds with biological targets can be harnessed to design new therapeutic agents.

Table 2: Potential Therapeutic Uses

Therapeutic AreaCompound RoleExample Applications
Antibacterial AgentsInhibition of bacterial enzyme activityDevelopment of new antibiotics
Cancer TherapeuticsModulation of kinase activityTargeting Raf kinases

Comparison with Similar Compounds

Table 1: Key Properties of Selected Sulfonyl Chlorides

Compound Name Substituent(s) Molecular Formula Molecular Weight Synthesis Yield (%) Applications Hazards (GHS)
4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride Propane-1-sulfonyl, SO₂Cl C₉H₁₁ClO₄S₂ 282.59* N/A Pharmaceutical intermediates H302, H318†
4-Isopropylbenzenesulfonyl chloride Isopropyl C₉H₁₁ClO₂S 218.70 N/A Organic synthesis Not specified
2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride Cl, CF₃ C₇H₃Cl₂F₃O₂S 279.06 N/A Specialty chemical synthesis Class 8, PG III
4-(2-Methylpropanoyl)benzene-1-sulfonyl chloride 2-Methylpropanoyl C₁₀H₁₁ClO₃S 246.71 N/A Organic building blocks H302, H318
4-(Biphenyl-4-ylmethoxy)benzene-1-sulfonyl chloride Biphenyl-4-ylmethoxy C₁₉H₁₅ClO₃S 358.84 70% ADAM-17 enzyme inhibitors Not specified
4-(5-Chloropentanamido)benzene-1-sulfonyl chloride 5-Chloropentanamido C₁₁H₁₃Cl₂NO₃S 310.20 N/A Drug discovery, agrochemicals Corrosive

*Calculated based on molecular formula. †Inferred from structurally similar compounds.

Substituent Effects on Physicochemical Properties

  • Alkyl Groups: Compounds like 4-isopropylbenzenesulfonyl chloride (MW 218.70) exhibit lower molecular weights compared to those with bulkier substituents.
  • Electron-Withdrawing Groups : The trifluoromethyl (CF₃) and chloro (Cl) substituents in 2-chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride (MW 279.06) increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions .
  • Acyl and Amido Groups: 4-(2-Methylpropanoyl)benzene-1-sulfonyl chloride (MW 246.71) and 4-(5-chloropentanamido)benzene-1-sulfonyl chloride (MW 310.20) demonstrate the impact of polar substituents on solubility and stability. These groups may reduce volatility but increase hygroscopicity .

Preparation Methods

Stepwise Process:

Step Procedure Conditions Outcome
S1 Diazotization of aniline derivative (e.g., 2-bromoaniline) in hydrochloric acid and water Cooling to -5°C, sodium nitrite addition below 0°C, sodium fluoborate addition below 0°C Formation of fluoboric acid diazonium salt solid
S2 Reaction of diazonium salt with thionyl chloride and cuprous chloride in water Dropwise addition of thionyl chloride at ~0°C, addition of cuprous chloride, diazonium salt added at -5 to 0°C, overnight reaction Formation of substituted benzene sulfonyl chloride, isolated by extraction and crystallization

This approach yields high purity sulfonyl chlorides with yields around 70-80%. The reaction conditions are carefully controlled at low temperatures to maintain diazonium salt stability and to optimize substitution efficiency. The method is adaptable to various substituted anilines, suggesting applicability to propane-1-sulfonyl-substituted benzene derivatives by selecting the appropriate aniline precursor.

Advantages:

  • High yield and purity.
  • Mild temperature conditions reduce side reactions.
  • Versatility for different substituents on the benzene ring.

Notes:

  • The propane-1-sulfonyl substituent would require aniline precursors bearing the corresponding sulfonyl group.
  • Cuprous chloride acts as a catalyst facilitating the Sandmeyer-type reaction converting diazonium salts to sulfonyl chlorides.

Direct Sulfonation Using Chlorosulfonic Acid Followed by Hydrolysis and Neutralization

Another industrially relevant method involves direct sulfonation of benzene derivatives with chlorosulfonic acid, followed by controlled hydrolysis, neutralization, and vacuum distillation to isolate sulfonyl chloride products:

Stepwise Process:

Step Procedure Conditions Outcome
1. Sulfonation Addition of chlorosulfonic acid to benzene or substituted benzene Mass ratio chlorosulfonic acid:benzene ≈ 3:1, temperature < 60°C, 1 hour incubation Formation of sulfonated intermediate
2. Hydrolysis Addition of water to sulfonated product Water:benzene ratio 1:3 to 1:4, temperature < 60°C, stirring 30 min, separation of layers Separation of sulfuric acid and organic layers
3. Neutralization Organic layer treated with caustic soda to neutral pH pH adjustment, aqueous layer separation Purified organic layer containing sulfonyl chloride
4. Rectification Vacuum distillation of organic layer 150°C under -0.098 MPa Collection of benzene sulfonyl chloride (99.5% purity), residue is diphenyl sulfone

Applicability:

  • This method is suitable for large-scale production.
  • The propane-1-sulfonyl substituent can be introduced by using appropriately substituted benzene derivatives.
  • The process yields high purity sulfonyl chlorides with yields around 75%.

Advantages:

  • Industrial scalability.
  • Efficient recovery of by-products (e.g., diphenyl sulfone).
  • Controlled reaction conditions improve safety and environmental impact.

Telescoping Alkyl Halide to Alkyl Sulfonyl Chloride via Thiourea/NCBSI/HCl System

A more recent approach involves the conversion of alkyl halides to alkyl sulfonyl chlorides using a recyclable N-chloro-N-(phenylsulfonyl)benzene sulfonamide reagent (NCBSI) in the presence of thiourea and hydrochloric acid. This method, although demonstrated on alkyl sulfonyl chlorides, provides insights for preparing sulfonyl chloride functionalities attached to alkyl chains, such as the propane-1-sulfonyl moiety.

Key Features:

  • Alkyl halide is first converted to an isothiouronium salt by reaction with thiourea.
  • Oxidative chlorosulfonation with NCBSI and HCl in acetonitrile yields alkyl sulfonyl chloride.
  • The process achieves high yields (up to 96%) under mild conditions.
  • The by-product N-(phenylsulfonyl)benzene sulfonamide is recyclable, enhancing sustainability.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Diazotization + Thionyl Chloride Substituted aniline (e.g., propane-1-sulfonyl aniline) Sodium nitrite, sodium fluoborate, thionyl chloride, cuprous chloride Low temperature (-5 to 0°C), aqueous medium 70-80 High purity, versatile for substituted benzenes
Chlorosulfonic Acid Sulfonation Benzene derivative with propane-1-sulfonyl substituent Chlorosulfonic acid, water, caustic soda <60°C, vacuum distillation ~75 Industrial scale, by-product recovery
Thiourea/NCBSI/HCl System Alkyl halide (e.g., 1-chloropropane) Thiourea, NCBSI, HCl, MeCN Room temperature, mild Up to 96 Sustainable, recyclable reagents

Research Findings and Considerations

  • The diazotization approach is well-documented for aromatic sulfonyl chlorides and allows precise introduction of sulfonyl chloride groups on substituted benzene rings with high regioselectivity.
  • Direct sulfonation with chlorosulfonic acid is a classical method providing high yields and purity but requires careful control of reaction parameters to avoid over-sulfonation or decomposition.
  • The thiourea/NCBSI method represents a modern, greener synthetic strategy that could be adapted for the propane-1-sulfonyl substituent, especially when starting from alkyl halides.
  • Analytical data such as 1H-NMR and HPLC confirm the structural integrity and purity of the synthesized sulfonyl chlorides in these methods.
  • The choice of method depends on the scale, available starting materials, and desired purity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride, and what purification methods are recommended?

  • Methodology : While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous sulfonyl chlorides (e.g., 3-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride) are synthesized via nucleophilic substitution. A plausible route involves reacting propane-1-sulfonyl derivatives with benzene-1-sulfonyl chloride under inert conditions (e.g., nitrogen atmosphere) in solvents like dichloromethane. Purification typically employs recrystallization or column chromatography using silica gel and gradient elution with ethyl acetate/hexane .
  • Key Considerations : Monitor reaction progress via TLC. Ensure anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Q. How should researchers handle and store 4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride to ensure safety and stability?

  • Handling : Use PPE (gloves, goggles, lab coat) due to its reactivity with nucleophiles (e.g., water, amines). Work in a fume hood to avoid inhalation of vapors.
  • Storage : Store in airtight, moisture-resistant containers at 2–8°C under inert gas (argon or nitrogen). Desiccants like silica gel should be added to prevent hydrolysis .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing the purity and structure of 4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride, and how can conflicting spectral data be resolved?

  • Techniques :

  • IR Spectroscopy : Identify sulfonyl chloride peaks (ν(SO₂Cl) ~1200–1250 cm⁻¹) and propane-sulfonyl groups (ν(SO₂) ~1350 cm⁻¹) .
  • ¹H/¹³C NMR : Look for aromatic protons (δ 7.5–8.5 ppm) and propane-sulfonyl methyl/methylene signals (δ 1.0–3.0 ppm). Compare with analogs like 4-(3-fluorobenzyloxy)benzene-1-sulfonyl chloride (δ 5.17 ppm for -OCH₂-) .
    • Resolving Discrepancies : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion verification .

Q. In proteomics research, how does the reactivity of 4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride with nucleophilic residues compare to other sulfonyl chloride derivatives?

  • Reactivity Profile : The dual sulfonyl chloride groups enhance electrophilicity, enabling sequential reactions with lysine (-NH₂) and cysteine (-SH) residues. Comparative studies with trifluoromethyl derivatives (e.g., 4-(trifluoromethyl)benzenesulfonyl chloride) suggest that bulkier substituents (e.g., propane-sulfonyl) may reduce steric accessibility, slowing reaction kinetics .
  • Experimental Design : Conduct kinetic assays using model peptides (e.g., glutathione for thiol reactivity). Monitor adduct formation via LC-MS and compare rate constants with other sulfonyl chlorides .

Q. How can researchers optimize regioselectivity when using 4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride in multi-step syntheses?

  • Strategy :

  • Stepwise Functionalization : Exploit differential reactivity of the two sulfonyl chloride groups. For example, react one group with a sterically hindered amine first, leaving the second for subsequent coupling.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may favor reactivity at the propane-sulfonyl site due to solvation effects.
    • Case Study : Similar to 4-(dimethylamino)benzene-1-sulfonyl chloride, regioselectivity can be controlled by adjusting temperature and stoichiometry .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride
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4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride

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